![molecular formula C19H26N4O2S B5508012 N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole and acetamide derivatives involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. The process typically includes steps like acylation, cyclization, and N-alkylation, using specific reagents and conditions to introduce the necessary functional groups and build the complex structure of the final compound (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds with triazole and acetamide groups is confirmed through techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and sometimes X-ray crystallography. These techniques allow for the detailed analysis of the molecular framework, the confirmation of the synthesized structures, and the understanding of the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Compounds containing triazole, thiopyran, and acetamide groups participate in various chemical reactions, influenced by the reactivity of these functional groups. For instance, the triazole ring can undergo nucleophilic substitution reactions, while acetamide groups can be involved in hydrolysis reactions under certain conditions. The presence of these functional groups contributes to the chemical versatility of the compound, allowing for further functionalization or participation in complex chemical reactions (Pandya & Joshi, 2021).
Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential anticancer properties. For instance, derivatives of thiazole and triazole have been studied for their selective cytotoxicity against cancer cell lines, including human lung adenocarcinoma cells, demonstrating significant anticancer activities. Such compounds are often designed to target specific cellular mechanisms or pathways associated with cancer progression, indicating the potential of related structures for anticancer drug development (Evren et al., 2019).
Antimicrobial Activity
New series of compounds, including those with thiazolidinone and triazole cores, have been synthesized to explore their antimicrobial efficacy. These compounds have shown in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This indicates the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising issue of antibiotic resistance (Baviskar et al., 2013).
Enzyme Inhibition for Disease Treatment
Certain derivatives are investigated for their enzyme inhibition properties, which can be pivotal in treating diseases where specific enzymes play a key role. For example, oxazolidinone derivatives have been studied for their unique mechanism of bacterial protein synthesis inhibition, showcasing the potential for treating infections without the drawbacks of traditional antibiotics (Zurenko et al., 1996).
Molecular Docking and Drug Design
The process of drug design often involves molecular docking studies to predict how a compound interacts with biological targets, such as proteins or enzymes. Synthesized compounds, including thiazolidinone and triazole derivatives, have been evaluated for their binding affinity towards various targets, which aids in the rational design of drugs with improved efficacy and selectivity (Nikalje et al., 2015).
Propriétés
IUPAC Name |
N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(thian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-15-20-23(14-18(24)21(2)17-9-12-26-13-10-17)19(25)22(15)11-8-16-6-4-3-5-7-16/h3-7,17H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYSQGPJWZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N(C)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)
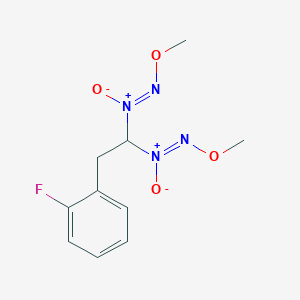
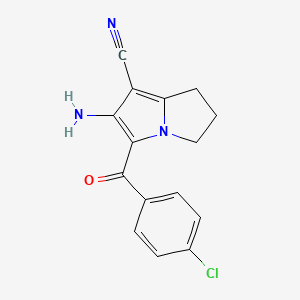
![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
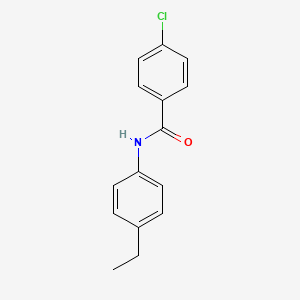
![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
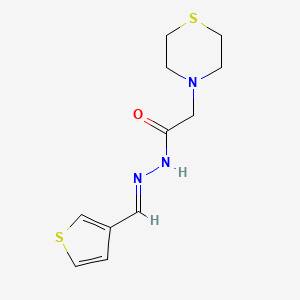
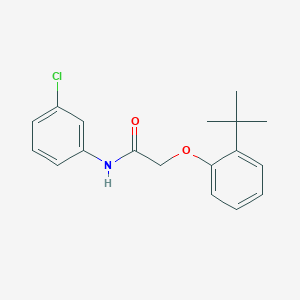
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)